molecular formula C21H21N3O2S B2760906 N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(4-ethoxyphenyl)acetamide CAS No. 893993-85-6

N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(4-ethoxyphenyl)acetamide

Cat. No.: B2760906
CAS No.: 893993-85-6
M. Wt: 379.48
InChI Key: VUXDLEOHQTWXPJ-UHFFFAOYSA-N
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Description

N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(4-ethoxyphenyl)acetamide is a complex organic compound that features a unique structure combining an imidazothiazole ring with phenyl and acetamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(4-ethoxyphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Imidazothiazole Ring: This can be achieved by cyclization reactions involving thioamides and α-halo ketones under basic conditions.

    Attachment of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction using a phenylboronic acid derivative.

    Acetamide Formation: The final step involves the acylation of the amine group with an acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods: For industrial-scale production, the process would be optimized for yield and purity, often involving:

    Catalysts: Use of palladium catalysts for coupling reactions.

    Solvents: Selection of solvents that maximize reaction efficiency and minimize environmental impact.

    Purification: Techniques such as recrystallization or chromatography to ensure high purity of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the imidazole ring, using agents like sodium borohydride.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon for hydrogenation reactions.

Major Products:

    Oxidation Products: Sulfoxides or sulfones depending on the extent of oxidation.

    Reduction Products: Reduced imidazole derivatives.

    Substitution Products: Various substituted phenyl derivatives depending on the electrophile used.

Chemistry:

    Catalysis: The compound can act as a ligand in transition metal catalysis, facilitating various organic transformations.

    Material Science: Potential use in the development of novel polymers and materials with specific electronic properties.

Biology and Medicine:

    Pharmacology: Investigated for its potential as a therapeutic agent due to its unique structure, which may interact with biological targets such as enzymes or receptors.

    Biological Studies: Used in studies to understand its interaction with cellular components and its effects on biological pathways.

Industry:

    Chemical Industry: Utilized in the synthesis of more complex molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. The imidazothiazole ring can bind to enzyme active sites, potentially inhibiting their activity. The phenyl and acetamide groups may enhance binding affinity and specificity. Pathways involved could include inhibition of enzyme activity or modulation of receptor function, leading to downstream biological effects.

Comparison with Similar Compounds

    N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(4-methoxyphenyl)acetamide: Similar structure with a methoxy group instead of an ethoxy group.

    N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(4-hydroxyphenyl)acetamide: Contains a hydroxy group, which may alter its chemical reactivity and biological activity.

Uniqueness:

  • The ethoxy group in N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(4-ethoxyphenyl)acetamide provides distinct electronic and steric properties, potentially leading to unique interactions with biological targets and different pharmacokinetic properties compared to its analogs.

This detailed overview covers the essential aspects of this compound, from its synthesis to its applications and mechanisms of action

Properties

IUPAC Name

N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S/c1-2-26-18-9-3-15(4-10-18)13-20(25)22-17-7-5-16(6-8-17)19-14-24-11-12-27-21(24)23-19/h3-10,14H,2,11-13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUXDLEOHQTWXPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=CN4CCSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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